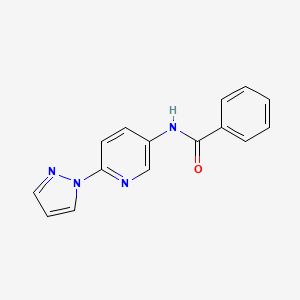
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BNPC and is synthesized using a specific method that involves the use of various reagents and solvents. The purpose of
科学研究应用
BNPC has been extensively studied for its potential applications in various scientific research fields. One of the key areas of research is in the development of new drugs and therapies for various diseases. BNPC has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of BNPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BNPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, BNPC has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and modulate the immune response. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of BNPC is its versatility. It can be easily synthesized using a relatively simple method and has a wide range of potential applications. However, there are also some limitations to its use in lab experiments. BNPC is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It also has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on BNPC. One area of research is in the development of new drugs and therapies based on BNPC. Another area of research is in the study of the biochemical and physiological effects of BNPC, particularly in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BNPC and to identify potential targets for drug development.
Conclusion:
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a promising candidate for drug development and other areas of research. Further research is needed to fully understand the mechanism of action of BNPC and to identify potential targets for drug development.
合成方法
The synthesis of BNPC involves the reaction of 1-benzyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid with ethyl cyanoacetate in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction is carried out in dichloromethane, and the resulting product is purified using column chromatography. The yield of BNPC is typically around 60-70%.
属性
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c21-11-4-12-23-13-18(20(25)28-14-15-5-2-1-3-6-15)19(22-23)16-7-9-17(10-8-16)24(26)27/h1-3,5-10,13H,4,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCZACBYLQMCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)




![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)


